molecular formula C21H22BrN3O3S B12977529 7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12977529
M. Wt: 476.4 g/mol
InChI Key: XGKFHCRIFYNLKR-UHFFFAOYSA-N
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Description

7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, followed by the introduction of the bromine atom and the piperidine moiety. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may introduce an amine group.

Scientific Research Applications

7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the thieno[3,2-d]pyrimidinone core.

    4-Hydroxy-3-methylbenzaldehyde: Contains a hydroxyl group and an aldehyde but differs in its overall structure.

Uniqueness

7-Bromo-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of a brominated thieno[3,2-d]pyrimidinone core and a piperidine moiety. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H22BrN3O3S

Molecular Weight

476.4 g/mol

IUPAC Name

7-bromo-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H22BrN3O3S/c22-16-12-29-19-18(16)23-14-25(20(19)27)13-21(28)8-10-24(11-9-21)17(26)7-6-15-4-2-1-3-5-15/h1-5,12,14,28H,6-11,13H2

InChI Key

XGKFHCRIFYNLKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)SC=C3Br)O)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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